5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
tert-butyl 2-(dimethylamino)-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-7-10-11(18)9-15-12(16-10)17(4)5/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNIRPKNJWNMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formamidine-Mediated Cyclization
A common approach involves reacting 2-aminopyridine derivatives with formamidine acetate under controlled conditions. For example, in DMF at 100°C for 16 hours, this method yields the core structure with a carboxylic acid group at position 5 (e.g., 30c in Table 1).
Catalytic Cyclization
Alternative methods employ mesoporous catalysts like MIL-125(Ti)-N(CH₂PO₃H₂)₂ for solvent-free condensation. This approach achieves high yields (up to 75%) under mild conditions (100°C, 60 minutes).
Functional Group Introduction: Dimethylamino Substitution
The dimethylamino group at position 2 is introduced via nucleophilic substitution of a halogenated intermediate.
Boc Protection: Carboxylic Acid Functionalization
The carboxylic acid at position 5 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
Alternative Synthetic Routes
NHC-Catalyzed Cyclization
N-heterocyclic carbene (NHC) catalysts enable aza-Michael additions and cyclizations. For example, 6-aminouracils react with azolium salts in toluene to form dihydropyrido[2,3-d]pyrimidines, though scalability to this compound remains untested.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Dimethylamine, triethylamine, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Structure Variations
Pyrido[4,3-d]pyrimidines
- Key Example : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives (e.g., from ) differ in the fusion position of the pyridine and pyrimidine rings ([4,3-d] vs. [3,2-d]). This positional isomerism alters ring strain and electronic distribution, affecting reactivity. For instance, pyrido[4,3-d]pyrimidines are precursors for tetrahydropteroic acid derivatives, whereas the [3,2-d] variant is tailored for kinase inhibitor synthesis .
Thieno-Fused Analogues
- Example: 7-Substituted-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines () replace one pyridine ring with a thiophene. Chlorination with POCl₃/DBU at 50°C is a common step, similar to Boc deprotection routes in the target compound .
Functional Group Modifications
Amino and Protecting Groups
- N-Acetylated Analogues: Compounds like 7-alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one () feature acetylated amines. The Boc group in the target compound offers superior stability under acidic conditions compared to acetyl, which is prone to hydrolysis .
- Dimethylamino vs. Hydrazinyl: Chromeno[2,3-d]pyrimidines () incorporate hydrazinyl groups at position 4, enabling metal chelation. In contrast, the dimethylamino group in the target compound favors hydrogen bonding and charge interactions in receptor binding .
Biological Activity
5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is a heterocyclic compound characterized by its unique pyrido[3,2-d]pyrimidine core structure. It features a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino functionality, which contribute to its versatility in synthetic and biological applications. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C₁₄H₂₂N₄O₂
- Molecular Weight : 278.35 g/mol
- CAS Number : 1246471-35-1
- Appearance : Off-white powder
- Storage Conditions : Room temperature in a dry environment
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrido[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving precursors such as 2-aminopyridine and suitable aldehydes or ketones.
- Introduction of the Dimethylamino Group : This is accomplished via nucleophilic substitution using dimethylamine.
- Boc Protection : The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
The biological activity of this compound has been explored through various studies focusing on its interactions with biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. In vitro assays have demonstrated that modifications to the compound can enhance its inhibitory potency against ACC .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial metabolic functions .
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the effects of related pyrimidine compounds on cancer cell lines. Results indicated significant inhibition of cell proliferation and migration in vitro . Although specific data on this compound was not detailed in this study, the structural similarities suggest potential activity against cancer cells.
- Antiviral Properties :
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(Dimethylamino)pyridine | Lacks Boc group; simpler structure | Moderate enzyme inhibition |
| 5-Boc-2-aminopyridine | Contains Boc group; lacks dimethylamino functionality | Limited biological studies available |
The unique combination of the Boc protecting group and the dimethylamino functionality in this compound distinguishes it from similar compounds and may enhance its reactivity and biological profile.
Q & A
Basic: What synthetic strategies are effective for introducing the Boc-protecting group in 5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine?
Answer: The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:
- Dissolving the free amine intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Adding Boc anhydride (1.2–1.5 eq) with a catalyst like 4-dimethylaminopyridine (DMAP) to enhance reactivity.
- Stirring at 0°C to room temperature for 4–12 hours, monitored by TLC.
- Purification via column chromatography (ethyl acetate/hexane gradient) to isolate the Boc-protected product .
Advanced: How can solvent polarity and temperature be optimized to suppress side reactions during cyclization steps?
Answer: Cyclization efficiency depends on solvent dielectric constant and reaction time:
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states but may promote Boc deprotection. Use DCM/THF mixtures for balance.
- Temperature control : Maintain 50–60°C to accelerate cyclization while avoiding decomposition (>80°C).
- Additives : Molecular sieves (3Å) absorb water, preventing hydrolysis of intermediates.
Contradictory data in cyclization yields (55–75% in similar systems ) suggest iterative optimization using DoE (Design of Experiments) to map parameter interactions .
Basic: What spectroscopic benchmarks confirm the integrity of the Boc group and pyridopyrimidine core?
Answer: Critical spectral signatures include:
- ¹H NMR : Boc tert-butyl protons as a singlet at δ 1.40–1.45 ppm.
- ¹³C NMR : Quaternary carbon of Boc at ~80–85 ppm; pyridopyrimidine carbons between δ 150–160 ppm.
- IR : Boc carbonyl stretch at ~1700 cm⁻¹.
- HRMS : Molecular ion ([M+H]⁺) matching theoretical mass (Δ < 2 ppm). Cross-validate with elemental analysis (C, H, N ± 0.4%) .
Advanced: How can dynamic rotational isomerism in the dimethylamino group complicate NMR interpretation, and what methods resolve this?
Answer: Restricted rotation around the N–C bond of dimethylamino groups can split signals. Mitigation strategies:
- VT-NMR : Conducted at –20°C to slow rotation, coalescing split peaks into singlets.
- Solvent effects : Use DMSO-d₆ to hydrogen-bond with dimethylamino protons, simplifying splitting patterns.
- DFT calculations : Predict preferred conformers (e.g., B3LYP/6-31G*) to assign ambiguous signals .
Basic: What purification techniques are most effective for isolating 5-Boc-2-(dimethylamino)pyridopyrimidine?
Answer:
- Flash chromatography : Silica gel with gradient elution (0→30% ethyl acetate in hexane).
- Recrystallization : Use methanol/water (3:1) for high-purity crystals (mp 120–125°C).
- HPLC : Reverse-phase C18 column (5–95% MeCN/H₂O + 0.1% TFA) for analytical purity (>95%) .
Advanced: How do substituent effects at the 2-position influence bioactivity, based on structural analogs?
Answer:
- Dimethylamino vs. methoxy : Dimethylamino enhances solubility and basicity, improving membrane permeability.
- Chlorophenyl analogs : Increase hydrophobicity but may reduce metabolic stability (e.g., CYP450 oxidation).
- SAR trends : Bioactivity correlates with logP (2.5–3.5 optimal) and H-bond acceptors (3–5). Data from pyrido[4,3-d]pyrimidine derivatives suggest similar behavior.
Basic: What stability challenges arise during storage, and how are they managed?
Answer:
- Hydrolysis : Boc group degrades in humid conditions. Store at –20°C under argon with desiccants.
- Light sensitivity : Amber vials prevent photodegradation of the pyridopyrimidine core.
- Short-term use : Prepare fresh solutions in anhydrous DMSO (<1 week storage) .
Advanced: How can computational modeling guide the design of derivatives with improved kinase inhibition?
Answer:
- Docking : AutoDock Vina screens against ATP-binding pockets (e.g., EGFR kinase). Prioritize compounds with ΔG < –8 kcal/mol.
- MD simulations : 100-ns trajectories assess binding stability (RMSD < 2 Å).
- ADMET prediction : SwissADME estimates bioavailability (%F >30) and toxicity (AMES test negative) .
Basic: What analytical methods detect trace impurities from incomplete Boc deprotection?
Answer:
- LC-MS : Identifies deprotected amine (MH⁺ ~50 Da lighter than Boc-protected form).
- ¹H NMR integration : Compare tert-butyl peak area (9H) to aromatic protons for stoichiometric validation .
Advanced: How are contradictory biological activity data resolved across different assay conditions?
Answer:
- Dose-response curves : Confirm IC₅₀ values across 3+ independent replicates.
- Assay buffers : Compare PBS (pH 7.4) vs. cell culture media (protein binding effects).
- Counter-screens : Test against related kinases to rule out off-target effects.
Discrepancies in antioxidant vs. antiproliferative activities (e.g., ) highlight context-dependent mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
